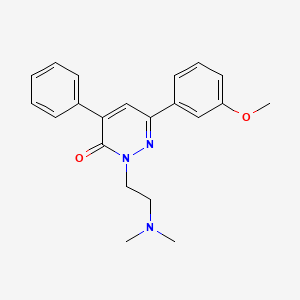
3(2H)-Pyridazinone, 2-(2-(dimethylamino)ethyl)-6-(m-methoxyphenyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Pyridazinone, 2-(2-(dimethylamino)ethyl)-6-(m-methoxyphenyl)-4-phenyl- is a complex organic compound that belongs to the pyridazinone family This compound is characterized by its unique structure, which includes a pyridazinone core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 2-(2-(dimethylamino)ethyl)-6-(m-methoxyphenyl)-4-phenyl- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the dimethylaminoethyl, methoxyphenyl, and phenyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce high-quality 3(2H)-Pyridazinone, 2-(2-(dimethylamino)ethyl)-6-(m-methoxyphenyl)-4-phenyl- on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 2-(2-(dimethylamino)ethyl)-6-(m-methoxyphenyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The functional groups on the pyridazinone core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3(2H)-Pyridazinone, 2-(2-(dimethylamino)ethyl)-6-(m-methoxyphenyl)-4-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 2-(2-(dimethylamino)ethyl)-6-(m-methoxyphenyl)-4-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenyl)ethylamine: Shares the methoxyphenyl group but differs in the core structure.
1-(m-Methoxyphenyl)-2-dimethylaminomethyl-cyclohexan-1-ol: Similar in having the methoxyphenyl and dimethylamino groups but with a different core structure.
Uniqueness
3(2H)-Pyridazinone, 2-(2-(dimethylamino)ethyl)-6-(m-methoxyphenyl)-4-phenyl- is unique due to its specific combination of functional groups and the pyridazinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
23348-24-5 |
|---|---|
Molecular Formula |
C21H23N3O2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]-6-(3-methoxyphenyl)-4-phenylpyridazin-3-one |
InChI |
InChI=1S/C21H23N3O2/c1-23(2)12-13-24-21(25)19(16-8-5-4-6-9-16)15-20(22-24)17-10-7-11-18(14-17)26-3/h4-11,14-15H,12-13H2,1-3H3 |
InChI Key |
VMQODIFADCASMD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(=O)C(=CC(=N1)C2=CC(=CC=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



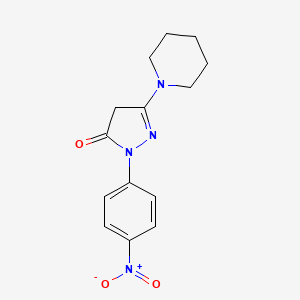
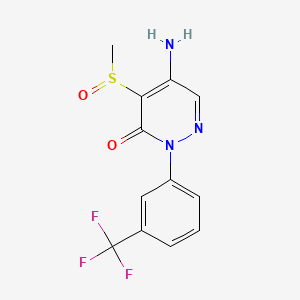




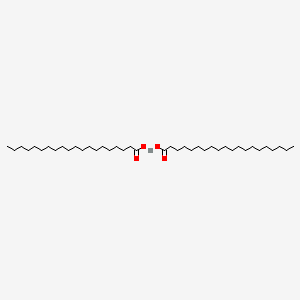

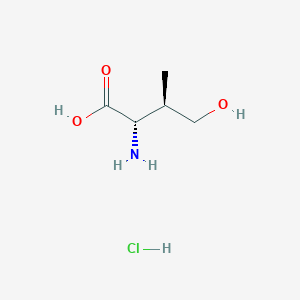
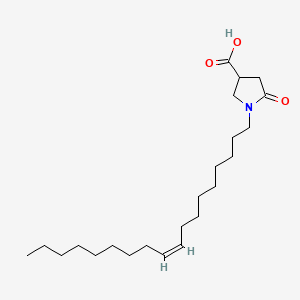
![2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate](/img/structure/B12926660.png)


